

# VUF 5681 Dihydrobromide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: VUF 5681 dihydrobromide

Cat. No.: B560240

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CAS Number: 639089-08-8

Chemical Name: 4-[3-(1H-Imidazol-4-yl)propyl]piperidine dihydrobromide

This technical guide provides an in-depth overview of **VUF 5681 dihydrobromide**, a potent and selective histamine H3 receptor antagonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.

## Core Compound Properties

VUF 5681 is a high-affinity silent antagonist for the histamine H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. Its activity at this receptor modulates the release of various neurotransmitters, making it a valuable tool for CNS research.

Property	Value	Reference
CAS Number	639089-08-8	
Molecular Formula	C <sub>11</sub> H <sub>19</sub> N <sub>3</sub> ·2HBr	
Molecular Weight	355.11 g/mol	
Target	Histamine H3 Receptor	[1]
Activity	Silent Antagonist / Partial Agonist	[1][2]
pKi (H3 Receptor)	8.35	[1]

## Pharmacological Profile

VUF 5681 is characterized as a potent histamine H3 receptor silent antagonist.[1] This means it binds to the receptor with high affinity without activating it, thereby blocking the effects of agonists like histamine. Some studies also suggest that VUF 5681 may exhibit weak partial agonist activity under certain conditions.[2]

## Data Presentation: Binding Affinity Profile

A comprehensive understanding of a compound's selectivity is crucial for predicting its in vivo effects. The following table summarizes the known binding affinities of VUF 5681 for various histamine receptor subtypes. Note: Data for H1, H2, and H4 receptors for VUF 5681 is not readily available in the public domain and represents a current data gap.

Receptor Subtype	pKi	Ki (nM)
Histamine H3	8.35	~4.47
Histamine H1	Data not available	Data not available
Histamine H2	Data not available	Data not available
Histamine H4	Data not available	Data not available

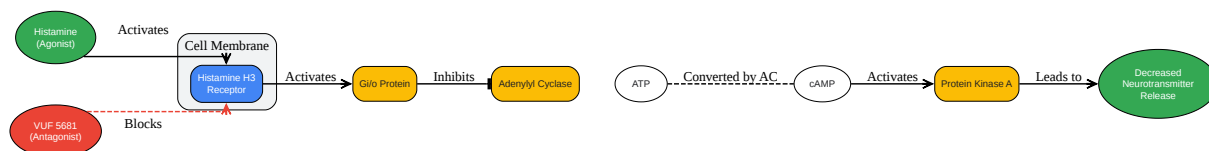
## Functional Activity

Functional assays are essential to characterize the cellular response to ligand binding. As a silent antagonist, VUF 5681 is expected to inhibit the signaling cascade initiated by H3 receptor agonists. The primary downstream effect of H3 receptor activation is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

Quantitative functional data (IC<sub>50</sub>/EC<sub>50</sub> values) for VUF 5681's antagonist and partial agonist activities are not currently well-documented in publicly accessible literature.

## Signaling Pathways

The histamine H3 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, affects the protein kinase A (PKA) pathway. As a silent antagonist, VUF 5681 blocks this pathway by preventing agonist binding.



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Caption: Histamine H3 Receptor Signaling Pathway.

## Experimental Protocols

The following are generalized protocols for key experiments used to characterize compounds like VUF 5681.

## Radioligand Binding Assay for Histamine H3 Receptor

This assay determines the binding affinity ( $K_i$ ) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

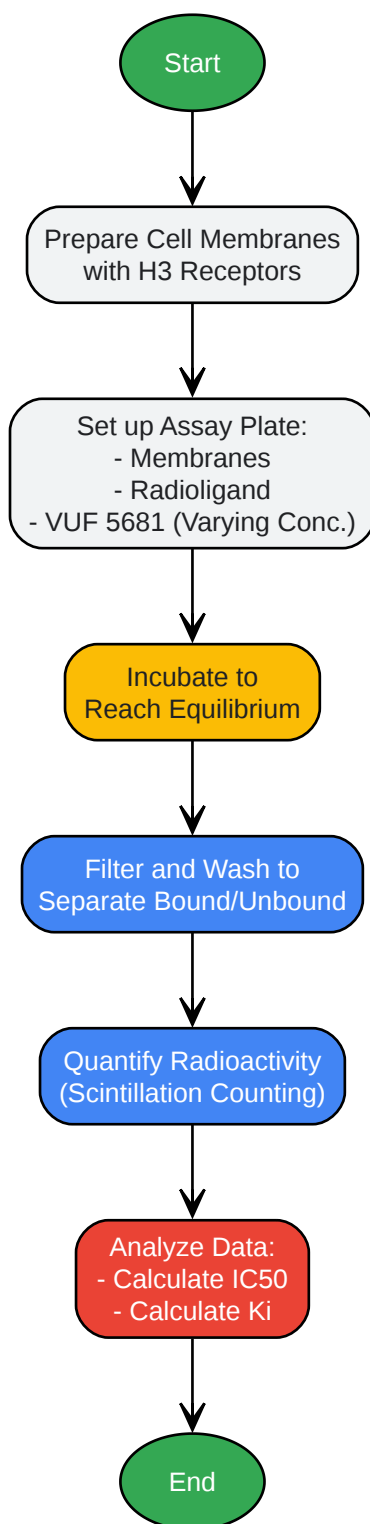
Materials:

- Cell membranes expressing the human histamine H3 receptor (e.g., from CHO or HEK293 cells).
- Radioligand (e.g., [ $^3\text{H}$ ]-N $\alpha$ -methylhistamine).
- Test compound (VUF 5681).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold).
- Scintillation cocktail.
- 96-well filter plates.

Procedure:

- **Membrane Preparation:** Thaw and homogenize cell pellets expressing the H3 receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer. Determine the protein concentration.
- **Assay Setup:** In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known H3 ligand).
- **Incubation:** Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- **Filtration:** Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from unbound radioligand.
- **Quantification:** Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC<sub>50</sub> value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation.



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Caption: Experimental Workflow for Radioligand Binding Assay.

## Functional cAMP Assay for Gi-Coupled Receptors

This assay measures the ability of a compound to modulate the inhibition of cAMP production by a Gi-coupled receptor agonist.

Materials:

- Cells stably expressing the human histamine H3 receptor (e.g., CHO or HEK293).
- H3 receptor agonist (e.g., histamine or R- $\alpha$ -methylhistamine).
- Test compound (VUF 5681).
- Forskolin (to stimulate adenylyl cyclase).
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Cell culture medium and plates.

Procedure:

- **Cell Culture:** Seed cells in appropriate multi-well plates and grow to the desired confluency.
- **Pre-incubation with Antagonist:** Pre-incubate the cells with varying concentrations of VUF 5681 for a defined period.
- **Agonist Stimulation:** Add a fixed concentration of an H3 receptor agonist (typically the EC80 concentration) to the wells, along with forskolin to stimulate cAMP production.
- **Cell Lysis and cAMP Detection:** After incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
- **Data Analysis:** Plot the cAMP concentration against the concentration of VUF 5681. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced decrease in cAMP production.

## Synthesis

A detailed, publicly available, step-by-step synthesis protocol for 4-[3-(1H-Imidazol-4-yl)propyl]piperidine dihydrobromide (VUF 5681) is not readily found in the reviewed literature. The synthesis would likely involve the coupling of a protected piperidine derivative with a suitable imidazolylpropyl electrophile, followed by deprotection.

## In Vivo Studies

Comprehensive in vivo studies detailing the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of VUF 5681 in animal models of CNS disorders are not widely available in the public domain. Such studies would be essential to evaluate its therapeutic potential.

## Conclusion

**VUF 5681 dihydrobromide** is a valuable pharmacological tool for studying the role of the histamine H3 receptor in the central nervous system. Its high affinity and antagonist properties make it suitable for in vitro and potentially in vivo investigations of H3 receptor function. Further research is needed to fully characterize its selectivity profile, functional potency, and in vivo efficacy to determine its potential as a therapeutic agent for neurological and psychiatric disorders.

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## References

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